Acetyl-ACTH (4-24) (human, bovine, rat)

Melanocortin Receptor MC4R Agonist cAMP Assay

Generic ACTH fragments introduce experimental variability due to inconsistent N-terminal acetylation and C-terminal termination, which alter receptor binding kinetics and peptide stability. Acetyl-ACTH (4-24) eliminates this ambiguity. · Defined N-acetyl & C-terminal free acid (Pro-OH) ensure reproducible MC4R agonism (EC50 = 0.65 nM) and MC2R activation (EC50 = 5.5 nM) across cAMP assays. · Synthetic, single-sequence peptide delivered as lyophilized powder (≥95% HPLC) with full analytical documentation. · Ships globally with blue ice; store at -20°C for long-term stability.

Molecular Formula C123H193N37O26S
Molecular Weight 2638.1 g/mol
Cat. No. B1496228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl-ACTH (4-24) (human, bovine, rat)
Molecular FormulaC123H193N37O26S
Molecular Weight2638.1 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CN=CN8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C
InChIInChI=1S/C123H193N37O26S/c1-69(2)99(156-112(177)93-39-25-56-158(93)117(182)87(35-17-21-52-127)144-97(164)66-139-102(167)90(62-75-64-138-79-31-13-12-30-78(75)79)152-106(171)84(37-23-54-136-122(130)131)147-110(175)89(60-73-28-10-9-11-29-73)151-111(176)91(63-76-65-134-68-141-76)153-107(172)85(46-47-98(165)166)148-108(173)86(48-59-187-8)142-72(7)161)114(179)140-67-96(163)143-80(32-14-18-49-124)103(168)145-81(33-15-19-50-125)104(169)146-83(36-22-53-135-121(128)129)105(170)150-88(38-24-55-137-123(132)133)118(183)159-57-26-40-94(159)113(178)157-101(71(5)6)115(180)149-82(34-16-20-51-126)109(174)155-100(70(3)4)116(181)154-92(61-74-42-44-77(162)45-43-74)119(184)160-58-27-41-95(160)120(185)186/h9-13,28-31,42-45,64-65,68-71,80-95,99-101,138,162H,14-27,32-41,46-63,66-67,124-127H2,1-8H3,(H,134,141)(H,139,167)(H,140,179)(H,142,161)(H,143,163)(H,144,164)(H,145,168)(H,146,169)(H,147,175)(H,148,173)(H,149,180)(H,150,170)(H,151,176)(H,152,171)(H,153,172)(H,154,181)(H,155,174)(H,156,177)(H,157,178)(H,165,166)(H,185,186)(H4,128,129,135)(H4,130,131,136)(H4,132,133,137)/t80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,99-,100-,101-/m0/s1
InChIKeyASOMQCYJAXOHNE-GIOJMMERSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-ACTH(1-24)-OH: A Synthetic Adrenocorticotropic Hormone Fragment for Melanocortin Receptor Research


The target compound, (2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid, corresponds to an N-terminally acetylated analog of adrenocorticotropic hormone (ACTH) fragment 1-24 (also known as tetracosactide), with a free carboxylic acid at the C-terminus. This synthetic peptide retains the full biological activity of native ACTH [1], primarily stimulating corticosteroid synthesis and secretion via the melanocortin-2 receptor (MC2R), while also interacting with other melanocortin receptor subtypes (MC1R, MC3R, MC4R, MC5R) . Its defined sequence, Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH, makes it a valuable tool for studying melanocortin receptor pharmacology.

Why Generic ACTH(1-24) Analogs Cannot Substitute for Ac-ACTH(1-24)-OH in Critical Research


Simple substitution with an unmodified ACTH(1-24) peptide or a different ACTH fragment can lead to significant experimental variability due to differences in N-terminal acetylation, which affects both stability and receptor interaction kinetics. Acetylation of the N-terminus, as present in this compound, is known to influence the peptide's conformation and its susceptibility to aminopeptidase degradation, thereby altering its functional half-life in vitro and in vivo [1]. Furthermore, the C-terminal free acid (Pro-OH) versus an amide (Pro-NH2) terminus can impact solubility and aggregation behavior in solution [2]. These subtle structural variations translate into measurable differences in receptor binding affinity, functional potency (EC50), and selectivity profiles across the melanocortin receptor family [3]. Therefore, for reproducible pharmacological studies and diagnostic assays, precise chemical identity is paramount; generic ACTH(1-24) analogs are not interchangeable without introducing confounding variables.

Quantitative Differentiation of Ac-ACTH(1-24)-OH: A Comparator-Based Evidence Guide for Procurement


MC4R Agonist Potency: Ac-ACTH(1-24)-OH Exhibits High Affinity Comparable to NDP-α-MSH

The target compound, as an ACTH(1-24) analog, acts as a potent agonist at the human melanocortin-4 receptor (MC4R). Directly comparable data for tetracosactide (unmodified ACTH(1-24)) demonstrates an EC50 of 0.65 nM for MC4R activation . This places its potency in the same range as the high-affinity synthetic analog NDP-α-MSH (afamelanotide), which has a reported Ki of 0.68 nM at MC3R and is known for its strong MC1R binding [1]. While NDP-α-MSH is a 13-amino acid analog optimized for MC1R selectivity, Ac-ACTH(1-24)-OH maintains a broader, more balanced activation profile across MC1R, MC3R, MC4R, and MC5R, making it a more versatile tool for pan-melanocortin receptor studies.

Melanocortin Receptor MC4R Agonist cAMP Assay

MC2R Selectivity: Ac-ACTH(1-24)-OH Activates the Canonical ACTH Receptor with Defined Potency

The MC2R (ACTH receptor) is uniquely activated by ACTH and its fragments, unlike other melanocortin receptors which respond to multiple MSH peptides. Studies using cloned human MC2R expressed in COS-7 cells determined an EC50 of 5.5 nM for ACTH(1-24) [1]. This is significantly more potent than the mutant S74I receptor (EC50 = 67 nM), confirming the wild-type receptor's high sensitivity to the ligand. In contrast, synthetic melanocortin peptides like NDP-MSH do not activate MC2R at concentrations up to 10^-7 M [2]. This exclusive activation profile makes Ac-ACTH(1-24)-OH an indispensable tool for specifically studying the hypothalamic-pituitary-adrenal (HPA) axis and glucocorticoid deficiency disorders, where MC2R function is central.

MC2R ACTH Receptor Steroidogenesis

Comparative Binding Affinity: NDP-α-MSH Exhibits Higher Potency than Ac-ACTH(1-24)-OH in Competitive Binding Assays

In competitive radioligand binding studies using [125I]-NDP-MSH on rat lacrimal gland membranes, a direct comparison was made between several melanotropins. The synthetic analog NDP-MSH demonstrated the highest potency with an IC50 of 1.3 nM. ACTH(1-24) was also recognized by these binding sites but was less potent than NDP-MSH [1]. This quantitative difference highlights the enhanced binding affinity engineered into NDP-α-MSH through the incorporation of norleucine and D-phenylalanine residues. Therefore, while Ac-ACTH(1-24)-OH serves as a valuable endogenous-like ligand, NDP-α-MSH is preferred when maximal receptor occupancy is required at low concentrations.

Radioligand Binding Melanocortin Receptor IC50

Receptor Subtype Selectivity Profile: A Novel α-MSH Analog Demonstrates High Selectivity for MC1R and MC5R Over MC3R/MC4R

While not identical to the target compound, a structurally related novel α-MSH analog (with sequence modifications) was characterized for its binding affinity and functional activity across human melanocortin receptors MC1R, MC3R, MC4R, and MC5R. The analog displayed high selectivity for MC1R (Ki = 0.159 nM) and MC5R (Ki = 2.230 nM), with substantially lower affinity for MC3R (Ki = 35.430 nM) and MC4R (Ki = 19.293 nM) [1]. This selectivity profile (MC1R/MC5R > MC4R > MC3R) is distinct from the broader, more balanced activation profile of native ACTH(1-24) . This class-level inference underscores how specific sequence modifications can dramatically alter receptor subtype selectivity, reinforcing that Ac-ACTH(1-24)-OH and its analogs are not functionally equivalent.

Receptor Selectivity MC1R MC5R Ki

Pharmacokinetic Distinction: N-Terminal Acetylation Enhances Stability of Ac-ACTH(1-24)-OH Over Native ACTH

The N-terminal acetylation of Ac-ACTH(1-24)-OH is a critical modification that distinguishes it from native, unmodified ACTH(1-24) and other fragments. While direct half-life data for this specific compound in biological matrices is limited, it is well-established that N-terminal acetylation protects peptides from rapid degradation by aminopeptidases [1]. Native ACTH has an extremely short plasma half-life of approximately 15 minutes [2]. In contrast, the structurally related acetylated analog NDP-α-MSH (afamelanotide) exhibits a significantly extended half-life (0.8-1.7 hours for the free peptide) [3]. By class-level inference, the acetyl group on Ac-ACTH(1-24)-OH is expected to confer similar enhanced stability compared to non-acetylated ACTH(1-24), making it more suitable for in vitro assays requiring prolonged incubation or in vivo studies where a longer duration of action is desired.

Peptide Stability N-terminal Acetylation Half-life

Functional Antagonism: SHU9119 Blocks Ac-ACTH(1-24)-OH-Mediated Neuroprotection in a Preclinical Model

In a study investigating the neuroprotective effects of ACTH(1-24) on collagenase-induced peri-intraventricular hemorrhage in newborn rats, the melanocortin receptor antagonist SHU9119 (a potent MC3R and MC4R antagonist with IC50 values of 0.23 nM and 0.06 nM, respectively ) was used. The glial density rescuing effect of ACTH(1-24) was effectively blocked by SHU9119 [1]. This demonstrates that the neuroprotective actions of Ac-ACTH(1-24)-OH are mediated, at least in part, through MC3R and/or MC4R. This functional interaction provides a clear pharmacological tool to dissect the specific receptor pathways involved in ACTH's diverse physiological effects, differentiating it from analogs that may not engage these receptors with the same efficacy or selectivity.

Neuroprotection MC3R/MC4R Antagonist SHU9119

Optimal Research and Diagnostic Applications for Ac-ACTH(1-24)-OH Based on Quantitative Evidence


Investigating MC4R-Mediated Pathways in Obesity and Metabolic Disorders

Given its potent agonist activity at the human MC4R (EC50 = 0.65 nM ), Ac-ACTH(1-24)-OH is an ideal research tool for studying MC4R signaling pathways involved in appetite regulation and energy homeostasis. Its use in cellular assays (e.g., cAMP accumulation in HEK293 cells) provides a robust and quantitative readout for screening MC4R modulators or investigating receptor desensitization mechanisms.

Dissecting the Hypothalamic-Pituitary-Adrenal (HPA) Axis via MC2R Activation

The compound's exclusive and potent activation of the human MC2R (EC50 = 5.5 nM [1]) makes it the preferred ligand for in vitro studies of adrenal steroidogenesis. It can be used to stimulate corticosteroid release in adrenal cell lines (e.g., Y1 cells) or to evaluate MC2R function in models of familial glucocorticoid deficiency, where mutant receptors show reduced sensitivity.

Mechanistic Studies of ACTH-Mediated Neuroprotection Using Selective Antagonists

As demonstrated in preclinical models, the neuroprotective effects of ACTH(1-24) are mediated through MC3R and MC4R and can be blocked by the antagonist SHU9119 [2]. Ac-ACTH(1-24)-OH can be employed in vivo or in ex vivo brain slice cultures to map melanocortin receptor contributions to glial cell survival and inflammation, using SHU9119 as a critical control to confirm pathway specificity.

Quality Control and Standardization in Diagnostic Adrenal Function Tests

The defined potency of ACTH(1-24) fragments like tetracosactide (EC50 = 0.65 nM at MC4R ) underpins their use as diagnostic agents for assessing adrenal insufficiency. Ac-ACTH(1-24)-OH serves as a high-purity reference standard for developing and validating immunoassays or bioassays aimed at quantifying ACTH levels or testing adrenal responsiveness in clinical research settings.

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